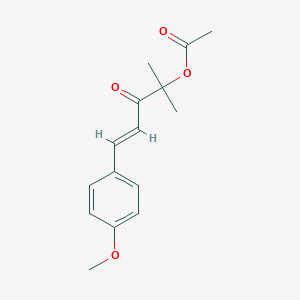![molecular formula C24H24BrN3O2 B449633 N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE](/img/structure/B449633.png)
N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE include:
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- Other hydrazide derivatives with similar structural motifs.
Uniqueness
The uniqueness of N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H24BrN3O2 |
|---|---|
Peso molecular |
466.4g/mol |
Nombre IUPAC |
N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2-methylanilino)propanamide |
InChI |
InChI=1S/C24H24BrN3O2/c1-17-8-3-5-12-22(17)27-18(2)24(29)28-26-15-20-10-4-6-13-23(20)30-16-19-9-7-11-21(25)14-19/h3-15,18,27H,16H2,1-2H3,(H,28,29) |
Clave InChI |
GLMVTVQTPRBKPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(C)C(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br |
SMILES canónico |
CC1=CC=CC=C1NC(C)C(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449553.png)
![2-(4-ethoxyphenyl)-N-[3-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449554.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B449555.png)
![2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-fluorobenzylidene)propanohydrazide](/img/structure/B449557.png)


![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449569.png)

![3-{3-[(2-Cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B449572.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449574.png)
